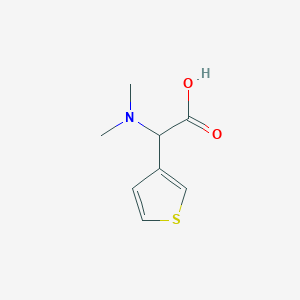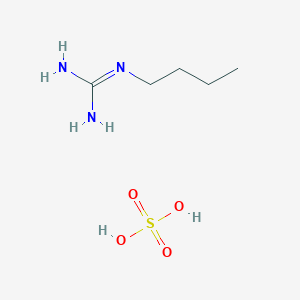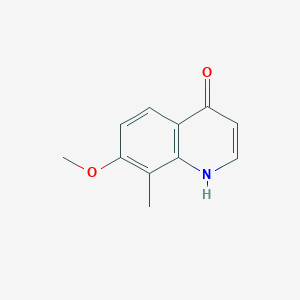
7-METHOXY-8-METHYLQUINOLIN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHOXY-8-METHYLQUINOLIN-4-OL is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-METHOXY-8-METHYLQUINOLIN-4-OL can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic or basic conditions . For instance, the Gould-Jacob and Friedländer synthesis protocols are classical methods used for constructing the quinoline scaffold . Additionally, modern techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been employed to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale batch or continuous flow processes. These methods utilize catalysts, such as transition metals or metal-free ionic liquids, to facilitate the cyclization reactions. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-METHOXY-8-METHYLQUINOLIN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-METHOXY-8-METHYLQUINOLIN-4-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-METHOXY-8-METHYLQUINOLIN-4-OL involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Hydroxyquinoline: Shares the hydroxyl group but lacks the methoxy and methyl substituents.
7-Methoxyquinoline: Contains the methoxy group but lacks the hydroxyl and methyl substituents.
8-Methylquinoline: Features the methyl group but lacks the hydroxyl and methoxy substituents.
Uniqueness: 7-METHOXY-8-METHYLQUINOLIN-4-OL is unique due to the combination of hydroxyl, methoxy, and methyl groups on the quinoline core. This unique substitution pattern enhances its chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
7-methoxy-8-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(14-2)4-3-8-9(13)5-6-12-11(7)8/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGGIDFODMQYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=CC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726515 |
Source


|
| Record name | 7-Methoxy-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872497-14-8 |
Source


|
| Record name | 7-Methoxy-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
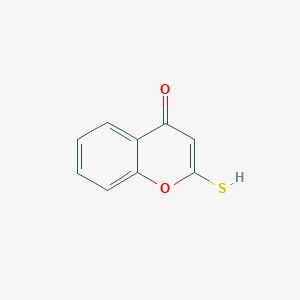
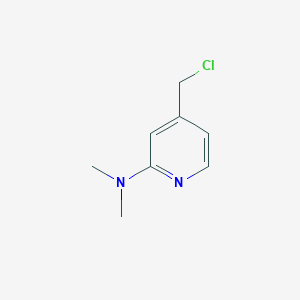
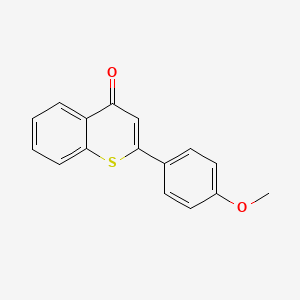
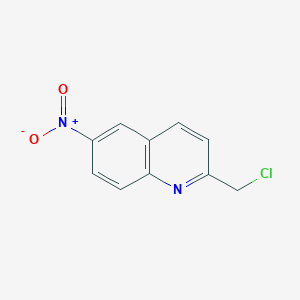

![Tert-butyl 8,9-dihydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine-7(6H)-carboxylate](/img/structure/B8778874.png)
![[1-(Piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B8778882.png)
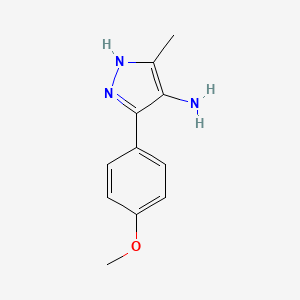
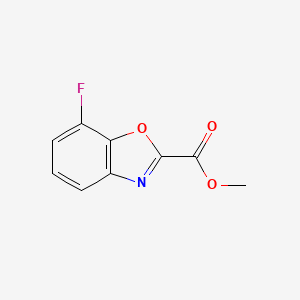
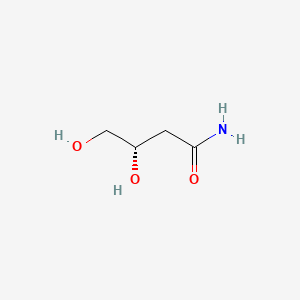
![2-methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8778897.png)
